molecular formula C20H21NO2S B2850342 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-phenylbutanamide CAS No. 2034595-48-5

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-phenylbutanamide

Cat. No.: B2850342
CAS No.: 2034595-48-5
M. Wt: 339.45
InChI Key: UANLFUWDOFYVNP-UHFFFAOYSA-N
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Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-phenylbutanamide is a synthetic organic compound characterized by a thiophene ring substituted at the 5-position with a furan-3-yl group. The thiophene moiety is linked via an ethyl chain to a 4-phenylbutanamide group (Figure 1). The furan and thiophene heterocycles are known to enhance bioactivity by influencing electronic properties and molecular interactions with biological targets .

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S/c22-20(8-4-7-16-5-2-1-3-6-16)21-13-11-18-9-10-19(24-18)17-12-14-23-15-17/h1-3,5-6,9-10,12,14-15H,4,7-8,11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANLFUWDOFYVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-phenylbutanamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction is favored due to its mild reaction conditions and high yield. The process involves careful control of reaction parameters such as temperature, solvent, and catalyst concentration to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-phenylbutanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the literature.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents/Modifications Pharmacological Activity Reference
Target Compound Thiophene + butanamide 5-(furan-3-yl)thiophen-2-yl, ethyl linker, 4-phenyl Not explicitly reported (inferred antimicrobial potential) -
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives Thiophene + quinolone 5-bromo substituent, oxoethyl linker Antibacterial (broad-spectrum)
5-Nitrothiophene derivatives Thiophene + nifuroxazide analogs 5-nitro substituent Antimicrobial (vs. S. aureus)
4-[(5E)-5-(furan-2-ylmethylidene)... butanamide Thiazolidinone + butanamide Furan-2-ylmethylidene, thiazolidinone core Not specified (thiazolidinones often exhibit anti-inflammatory/antidiabetic activity)
N-[2-(5-(methylthio)thiophen-2-yl)... derivatives Thiophene + quinolone 5-methylthio substituent, oxime/oxoethyl linker Enhanced antibacterial potency

Key Findings:

Substituent Effects on Bioactivity: The 5-bromo and 5-nitro groups on thiophene () enhance antibacterial activity by increasing electrophilicity, facilitating interactions with bacterial enzymes or DNA . The target compound’s 5-(furan-3-yl) substituent may offer similar electronic modulation but with distinct steric effects due to the bulkier furan ring. The target compound’s ethyl linker and 4-phenylbutanamide group may similarly influence pharmacokinetics, though this requires experimental validation.

Heterocyclic Core Variations: Thiazolidinone-containing analogs () exhibit divergent bioactivity profiles (e.g., antidiabetic) compared to thiophene-based compounds, highlighting the role of core structure in target specificity .

Positional Isomerism :

  • The target compound’s furan-3-yl substituent differs from the furan-2-yl group in . This positional change alters the molecule’s dipole moment and hydrogen-bonding capacity, which could impact binding affinity to biological targets .

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-phenylbutanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes furan and thiophene rings, which are often associated with various bioactive properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O2SC_{17}H_{20}N_{2}O_{2}S, with a molecular weight of approximately 320.42 g/mol. The compound's structure can be represented as follows:

N 2 5 furan 3 yl thiophen 2 yl ethyl 4 phenylbutanamide\text{N 2 5 furan 3 yl thiophen 2 yl ethyl 4 phenylbutanamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of both furan and thiophene moieties allows for significant binding interactions, potentially modulating pathways involved in inflammation, cancer progression, and microbial resistance.

Antimicrobial Activity

Research indicates that compounds containing furan and thiophene structures exhibit notable antimicrobial properties. For instance, derivatives of furan have shown effectiveness against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The specific compound has been studied for its potential to act against these pathogens, demonstrating a minimum inhibitory concentration (MIC) that suggests significant antibacterial activity.

Table 1: Antimicrobial Activity of Furan Derivatives

Compound NameTarget BacteriaMIC (µg/mL)
Compound 1Escherichia coli64
Compound 2Staphylococcus aureus32
This compoundTBD

Anticancer Activity

The anticancer potential of furan derivatives has been explored extensively. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by interfering with critical signaling pathways . The specific mechanisms may involve the modulation of apoptosis-related proteins or the inhibition of angiogenesis.

Case Study:
A study demonstrated that a related furan-thiophene derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating effective dose-response relationships. The compound was found to induce apoptosis via the intrinsic pathway, suggesting its potential as a therapeutic agent in oncology.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and dynamics of this compound. Preliminary results indicate favorable absorption profiles and bioavailability, which are essential for therapeutic efficacy.

Table 2: Summary of In Vivo Studies

Study TypeModel OrganismKey Findings
PharmacokineticsRatRapid absorption; half-life ~4 hours
ToxicologyMouseNo significant adverse effects at low doses

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